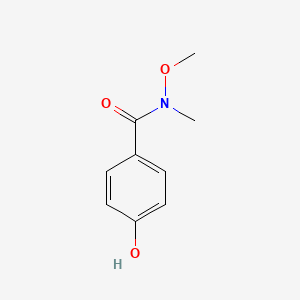
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BRL-15572 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Biological Activities
- Compounds with similar structures have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives of pyrrolidin-2-one and pyrrolidine have shown significant antiarrhythmic and antihypertensive effects, attributed to their alpha-adrenolytic properties, indicating a potential application in cardiovascular drug development (Malawska et al., 2002).
Structural and Electronic Properties
- Research on anticonvulsant compounds with structures incorporating elements like chloro-phenyl and methoxy-phenyl moieties has highlighted the significance of their crystal structures and electronic properties. These studies contribute to understanding the drug's action mechanisms and optimizing pharmacological profiles (Georges et al., 1989).
Antiosteoclast Activity
- New families of compounds, including those with substituted phenyl boronates, have been synthesized, displaying moderate to high antiosteoclast and osteoblast activity, suggesting applications in treating bone disorders (Reddy et al., 2012).
Oxyfunctionalization of Ketones
- Certain derivatives have been used as reagents for the oxyfunctionalization of ketones, leading to the selective formation of oxygenated carbonyl compounds. This has implications in organic synthesis, potentially offering new routes for synthesizing complex molecules (Ren et al., 1996).
Insecticidal Applications
- Pyridine derivatives have been synthesized and found to possess insecticidal activities against certain pests, indicating their potential use in agricultural pest management (Bakhite et al., 2014).
properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-16-7-4-15(5-8-16)6-9-20(24)23-12-2-3-17(14-23)26-19-10-11-22-13-18(19)21/h4-5,7-8,10-11,13,17H,2-3,6,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUYIOBRCPMMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

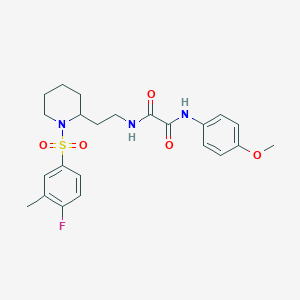
![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)
![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

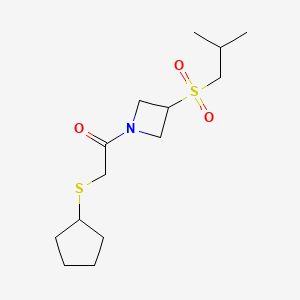
![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2589560.png)
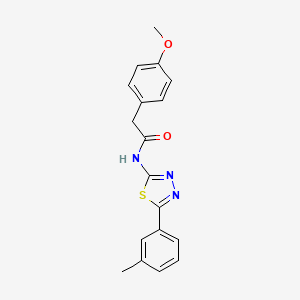
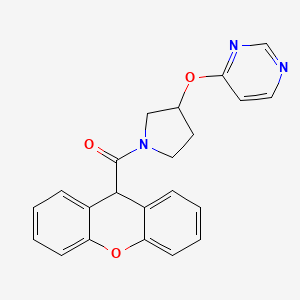
![(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2589563.png)
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2589566.png)
